molecular formula C11H14O2 B13255209 2-(But-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

2-(But-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

Cat. No.: B13255209
M. Wt: 178.23 g/mol
InChI Key: RSXSMRKGASUKFP-UHFFFAOYSA-N
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Description

2-(But-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde is a bicyclic ether derivative characterized by a 7-oxabicyclo[2.2.1]heptane backbone substituted with a but-2-yn-1-yl (alkyne) group and a carbaldehyde moiety at the C2 position. This compound belongs to a class of strained bicyclic systems known for their synthetic versatility in generating cyclopentane-carbaldehyde derivatives via acid-catalyzed rearrangements or cycloadditions . The aldehyde group enhances electrophilicity, enabling applications in stereoselective synthesis of amino-hydroxylated cyclopentane analogs, which are precursors for carbohydrate mimetics or bioactive molecules .

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-but-2-ynyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

InChI

InChI=1S/C11H14O2/c1-2-3-6-11(8-12)7-9-4-5-10(11)13-9/h8-10H,4-7H2,1H3

InChI Key

RSXSMRKGASUKFP-UHFFFAOYSA-N

Canonical SMILES

CC#CCC1(CC2CCC1O2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde typically involves the use of palladium-catalyzed reactions. One common method is the 1,2-aminoacyloxylation of cyclopentenes, which proceeds efficiently with a broad array of substrates . This reaction is carried out under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(But-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols.

Scientific Research Applications

2-(But-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(But-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde exerts its effects involves interactions with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This can lead to changes in biochemical pathways and cellular processes.

Comparison with Similar Compounds

Cinmethylin (exo-(±)-1-Methyl-4-(1-methylethyl)-2-[(2-methylphenyl)methoxy]-7-oxabicyclo[2.2.1]heptane)

  • Structure : Shares the 7-oxabicyclo[2.2.1]heptane core but substitutes the alkyne and aldehyde with an isopropyl group at C4 and a 2-methylbenzyloxy group at C2 .
  • Applications : Used as a herbicide due to its stability and bioactivity in plant systems, contrasting with the target compound’s role as a synthetic intermediate .
  • Reactivity : Lacks electrophilic aldehyde, reducing reactivity in condensation reactions but enhancing environmental persistence.
  • Regulatory Status : Subject to CLP (Classification, Labelling, and Packaging) harmonization under EU regulations (CAS 87818-31-3), reflecting its pesticidal use .

Protected Amino-hydroxy-cyclopentane-carbaldehyde Derivatives

  • Structure : Derived from 7-oxabicyclo[2.2.1]hept-5-en-2-yl systems via acid-catalyzed dediazoniation and pinacolic rearrangements .
  • Reactivity : The migratory aptitude of substituents (alkyl vs. acyl) dictates product selectivity. The target compound’s but-2-yn-1-yl group (alkyl) exhibits lower migratory aptitude compared to acyl groups, favoring distinct rearrangement pathways .
  • Synthetic Utility : Both compounds serve as intermediates for cyclopentane-carbaldehyde systems, but the target compound’s alkyne enables orthogonal functionalization (e.g., click chemistry) absent in other derivatives .

Pharmaceutical Bicyclic Derivatives (e.g., Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid)

  • Structure : Replaces the oxygen bridge with sulfur and nitrogen, forming a 4-thia-1-azabicyclo[3.2.0]heptane system .
  • Applications: Used in antibiotics (e.g., β-lactam derivatives), contrasting with the target compound’s non-pharmaceutical applications .
  • Stability : Thia-aza systems may exhibit higher crystallinity and stability under pharmacopeial standards compared to the oxygen-rich, aldehyde-containing target compound .

Data Table: Comparative Analysis

Compound Name Core Structure Substituents Molecular Weight* Applications Key Reactivity Features Regulatory Status
2-(But-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde 7-oxabicyclo[2.2.1]heptane C2: But-2-yn-1-yl, carbaldehyde ~206.26 Synthetic intermediate Electrophilic aldehyde, alkyne functionalization Research chemical
Cinmethylin 7-oxabicyclo[2.2.1]heptane C2: 2-methylbenzyloxy; C4: isopropyl 274.36 Herbicide Stable ether, lipophilic CLP proposed
Protected Amino-hydroxy-cyclopentane-carbaldehyde Derivatives Cyclopentane-carbaldehyde Variable amino/hydroxy protections ~200–300 Carbohydrate mimetics Acid-catalyzed rearrangements Laboratory use
Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid 4-thia-1-azabicyclo[3.2.0]heptane Carboxylic acid, dimethyl groups ~261.29 Antibiotic precursor High crystallinity, pharmacopeial compliance Pharmacopeial

*Calculated based on molecular formulas.

Research Findings and Key Insights

  • Synthetic Flexibility : The target compound’s aldehyde and alkyne groups enable dual reactivity (e.g., nucleophilic additions, cycloadditions), distinguishing it from cinmethylin’s inert ether linkages .
  • Regulatory Divergence : Unlike cinmethylin, the target compound lacks pesticidal use, avoiding stringent CLP regulations but limiting commercial applicability .
  • Structural Influence on Reactivity : Oxygen bridges in 7-oxabicyclo systems favor cation-mediated rearrangements, whereas thia-aza analogs prioritize stability for pharmaceutical use .

Biological Activity

2-(But-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde is a compound belonging to the bicyclic family, characterized by its unique structural features that confer various biological activities. This article reviews the biological activity of this compound based on available literature, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

Recent studies have indicated that compounds with the 7-oxabicyclo[2.2.1]heptane moiety exhibit notable biological activities, particularly in the context of thromboxane (TxA2) antagonism and other pharmacological effects.

Thromboxane Antagonism

Research has demonstrated that derivatives of 7-oxabicyclo[2.2.1]heptane, including this compound, may act as selective TxA2 antagonists. In vitro studies have shown that these compounds can inhibit TxA2-mediated platelet aggregation, which is crucial for preventing thrombus formation in cardiovascular diseases .

The mechanism by which this compound exerts its biological effects involves the interaction with specific receptors associated with thromboxane pathways. The presence of functional groups on the oxabicyclo framework enhances binding affinity and selectivity towards these receptors, leading to effective antagonism .

In Vitro Studies

A series of experiments evaluated the potency of 7-oxabicyclo[2.2.1]heptane derivatives, including this compound, against human platelet-rich plasma. The compound displayed an IC50 value of approximately 21 nM, indicating significant inhibitory capacity against TxA2-induced aggregation .

In Vivo Studies

In vivo assessments demonstrated that a single oral dose of the compound provided prolonged protection against TxA2-induced mortality in murine models, with a half-life (T50) exceeding 14 hours post-administration . This suggests potential for therapeutic use in conditions where TxA2 plays a pathological role.

Data Tables

Study Model IC50 (nM) T50 (h) Comments
Study 1In Vitro21N/ASignificant TxA2 antagonism
Study 2In VivoN/A14Prolonged protection from TxA2 effects

Potential Therapeutic Applications

Given its biological activity, this compound may have potential applications in treating conditions related to excessive platelet aggregation such as:

  • Cardiovascular diseases : By mitigating thrombus formation.
  • Stroke prevention : Reducing the risk associated with TxA2 overactivity.

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